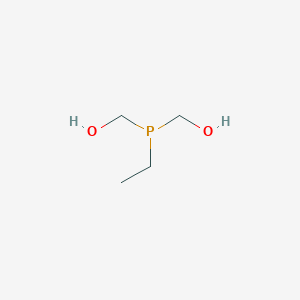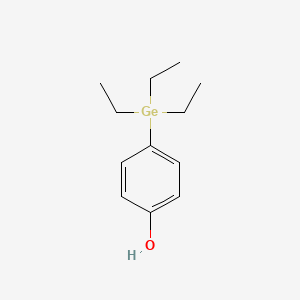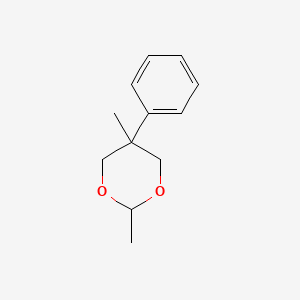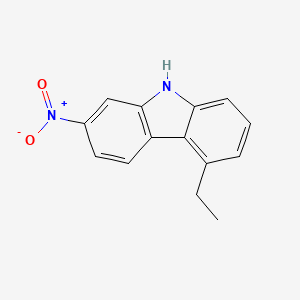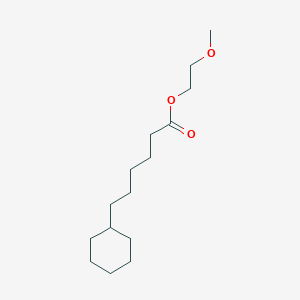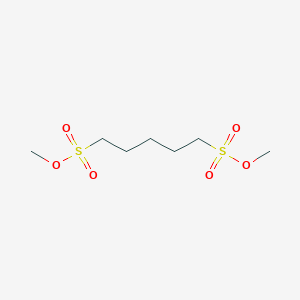
Dimethyl pentane-1,5-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl pentane-1,5-disulfonate is an organic compound with the molecular formula C7H16O6S2 It is a derivative of pentane, featuring two sulfonate groups attached to the first and fifth carbon atoms, and two methyl groups attached to the same carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl pentane-1,5-disulfonate can be synthesized through the esterification of pentane-1,5-disulfonic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The reaction mixture is continuously fed into a reactor, where it undergoes esterification under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted methanol and other impurities .
Chemical Reactions Analysis
Types of Reactions: Dimethyl pentane-1,5-disulfonate undergoes various chemical reactions, including:
Oxidation: The sulfonate groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The sulfonate groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium halides or amines in the presence of a base are employed.
Major Products Formed:
Oxidation: Pentane-1,5-disulfonic acid.
Reduction: Pentane-1,5-diol.
Substitution: Various substituted pentane derivatives
Scientific Research Applications
Dimethyl pentane-1,5-disulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and other derivatives.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals, including surfactants and detergents
Mechanism of Action
The mechanism of action of dimethyl pentane-1,5-disulfonate involves its interaction with various molecular targets. The sulfonate groups can form strong ionic bonds with positively charged sites on proteins and enzymes, potentially altering their activity. Additionally, the compound can act as a nucleophile in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Pentane-1,5-disulfonic acid: Lacks the methyl groups, making it less hydrophobic.
Dimethyl pentane-1,3-disulfonate: Has sulfonate groups on the first and third carbon atoms, leading to different reactivity.
Dimethyl hexane-1,6-disulfonate: Contains an additional carbon atom, affecting its physical and chemical properties.
Uniqueness: Dimethyl pentane-1,5-disulfonate is unique due to the specific positioning of its sulfonate and methyl groups, which confer distinct reactivity and solubility properties. This makes it particularly useful in applications requiring precise chemical modifications .
Properties
CAS No. |
6270-30-0 |
|---|---|
Molecular Formula |
C7H16O6S2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
dimethyl pentane-1,5-disulfonate |
InChI |
InChI=1S/C7H16O6S2/c1-12-14(8,9)6-4-3-5-7-15(10,11)13-2/h3-7H2,1-2H3 |
InChI Key |
HKHAFRSSLRAKAQ-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)CCCCCS(=O)(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


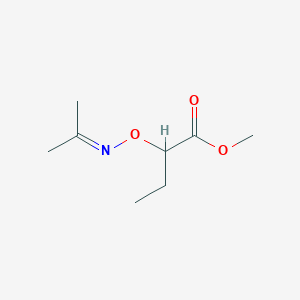
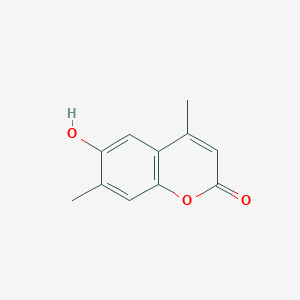
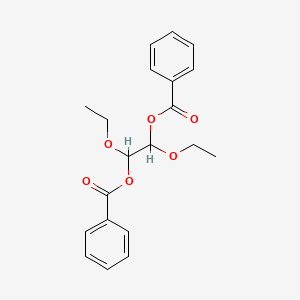
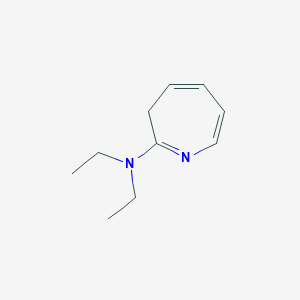
![2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14731577.png)
![5-[(4-Methylphenyl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B14731578.png)
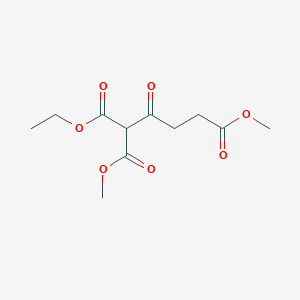
![2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione](/img/structure/B14731583.png)
